Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-
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Overview
Description
Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- is a complex organic compound that belongs to the class of benzoic acids. It is characterized by the presence of an amino group and a chlorobenzoyl group attached to the benzoic acid core. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is known that the compound is a chlorinated derivative of anthranilic acid , which is often involved in the synthesis of tryptophan and its derivatives, including many important bioactive molecules.
Biochemical Pathways
The compound is known to be a metabolite of the pesticide Chlordimeform . It is also used in the preparation of disease-modifying antirheumatic drugs (DMARDs) .
Pharmacokinetics
The compound is soluble in water , which suggests it could be readily absorbed and distributed in the body.
Result of Action
It is used in the preparation of dmards , suggesting it may have anti-inflammatory and immunomodulatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- typically involves multiple steps. One common method starts with the chlorination of 2-amino-3-substituted benzoic acid ester using a sulfonyl chloride solution in an organic solvent. The resulting 2-amino-5-chloro-3-substituted benzoic acid ester undergoes saponification in the presence of an alkali solution, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, low cost, and minimal environmental impact. The use of less toxic reagents and lower reaction temperatures is emphasized to enhance safety and reduce pollution .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorobenzoyl group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its role in the development of disease-modifying antirheumatic drugs (DMARDs).
Industry: The compound is utilized in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzoic acid: A chlorinated derivative of benzoic acid with similar chemical properties.
2-Amino-5-fluorobenzoic acid: A fluorinated analogue with distinct reactivity.
2-Amino-5-nitrobenzoic acid: A nitro derivative with different biological activities.
Uniqueness
Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-[(2-amino-5-chlorobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-8-5-6-11(16)10(7-8)13(18)17-12-4-2-1-3-9(12)14(19)20/h1-7H,16H2,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBASVOCOAFCSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60484822 |
Source
|
Record name | Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60484822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59187-54-1 |
Source
|
Record name | Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60484822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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